molecular formula C16H14N2OS B5289833 2-(Ethylthio)-3-phenylquinazolin-4(3H)-one CAS No. 29745-27-5

2-(Ethylthio)-3-phenylquinazolin-4(3H)-one

Cat. No.: B5289833
CAS No.: 29745-27-5
M. Wt: 282.4 g/mol
InChI Key: CFELAOYYJGZQMD-UHFFFAOYSA-N
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Description

2-(Ethylthio)-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-3-phenylquinazolin-4(3H)-one typically involves the reaction of 2-mercaptoquinazolin-4(3H)-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-(Ethylthio)-3-phenylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The ethylthio group and the quinazolinone core play a crucial role in binding to the active site of the target, thereby modulating its activity. The compound may inhibit enzyme activity by forming a stable complex with the enzyme or by blocking the substrate binding site.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-3-phenylquinazolin-4(3H)-one
  • 2-(Ethylthio)-3-(4-methylphenyl)quinazolin-4(3H)-one
  • 2-(Ethylthio)-3-(4-chlorophenyl)quinazolin-4(3H)-one

Uniqueness

2-(Ethylthio)-3-phenylquinazolin-4(3H)-one is unique due to the presence of the ethylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The phenyl group also contributes to its unique properties by influencing the compound’s overall stability and interaction with molecular targets.

Properties

IUPAC Name

2-ethylsulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-2-20-16-17-14-11-7-6-10-13(14)15(19)18(16)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFELAOYYJGZQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183895
Record name 4(3H)-Quinazolinone, 2-(ethylthio)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29745-27-5
Record name 4(3H)-Quinazolinone, 2-(ethylthio)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029745275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-(ethylthio)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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